molecular formula C16H14FN3O2S B7704717 N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7704717
M. Wt: 331.4 g/mol
InChI Key: ZZVVOTLBKHPMNF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as FOY-305, is a chemical compound with potential applications in scientific research. FOY-305 is a derivative of oxadiazole, which is a five-membered heterocyclic compound containing oxygen and nitrogen atoms in the ring. The compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.

Mechanism of Action

N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the activity of various enzymes, including calpain and MMPs, by binding to their active sites and preventing substrate binding and catalysis. N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a high affinity for the active site of calpain and MMPs, which allows for potent inhibition of their activity.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects, including inhibition of calpain activity, inhibition of MMP activity, and inhibition of cancer cell growth. N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have anti-inflammatory effects, as it inhibits the activity of MMPs involved in inflammation and tissue remodeling.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for calpain and MMPs, which allows for specific inhibition of their activity. N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is also relatively stable and can be easily synthesized in large quantities. However, N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has limitations, including its potential toxicity and lack of selectivity for other enzymes. N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide may also have limitations in its application in vivo, as its effectiveness and safety have not been fully studied.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, including:
1. Further studies on the mechanism of action of N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and its potential targets in various research fields.
2. Development of more selective inhibitors of calpain and MMPs based on the structure of N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide.
3. Studies on the potential applications of N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in other research fields, such as cardiovascular disease and inflammation.
4. Studies on the effectiveness and safety of N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in vivo, including pharmacokinetics and toxicity studies.
5. Development of novel drug delivery systems for N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide to improve its bioavailability and effectiveness in vivo.
In conclusion, N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a promising compound with potential applications in various research fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further studies on N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide are needed to fully understand its potential applications and limitations in scientific research.

Synthesis Methods

N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized by several methods, including the reaction of 4-fluorobenzoyl chloride with 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorophenylacetic acid with 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). These methods have been optimized for high yields and purity of N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various research fields, including neuroscience, cancer research, and immunology. In neuroscience, N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of calpain, a calcium-dependent protease that plays a role in neuronal death and neurodegenerative diseases. N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In immunology, N-(4-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in inflammation and tissue remodeling.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c17-11-6-8-12(9-7-11)18-14(21)4-1-5-15-19-16(20-22-15)13-3-2-10-23-13/h2-3,6-10H,1,4-5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVVOTLBKHPMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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